

[Asp5]-Oxytocin: A Technical Guide for Endocrine Research

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, where the asparagine residue at position 5 has been replaced by aspartic acid. This modification has resulted in a potent agonist of the oxytocin receptor, making it a valuable tool for research in endocrinology.[1][2] This technical guide provides an in-depth overview of [Asp5]-Oxytocin, including its pharmacological properties, relevant experimental protocols, and the signaling pathways it activates. While specific quantitative binding and functional data for [Asp5]-Oxytocin are limited in publicly available literature, this guide consolidates the existing knowledge and provides standardized protocols for its characterization.

Pharmacological Profile

[Asp5]-Oxytocin is recognized as the first neurohypophyseal hormone analogue with a substitution at the 5-position to exhibit significant biological activity.[1] It demonstrates a high affinity for the uterotonic receptor and possesses an intrinsic activity identical to that of native oxytocin.[1]

Biological Activities

In vitro and in vivo studies have demonstrated several biological activities of [Asp5]-Oxytocin:



- Rat Uterotonic Activity: **[Asp5]-Oxytocin** induces uterine contractions in vitro, an effect that is enhanced in the presence of magnesium ions (Mg²⁺).[1][2] The uterotonic potency has been reported as 20.3 units/mg.[1]
- Avian Vasodepressor Activity: It exhibits vasodilator effects in avian models, with a reported potency of 41 units/mg.[1]
- Rat Antidiuretic Activity: [Asp5]-Oxytocin also shows weak antidiuretic effects in rats, with a
 potency of 0.14 units/mg.[1]

Data Presentation

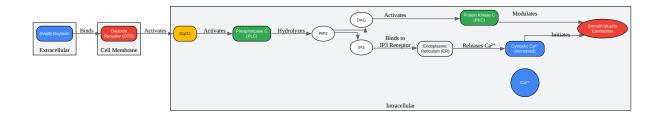
Due to the limited availability of specific binding affinity (Ki/Kd) and functional potency (EC50/IC50) data for **[Asp5]-Oxytocin** in the public domain, a comprehensive quantitative comparison table cannot be provided at this time. The table below summarizes the reported biological activities.

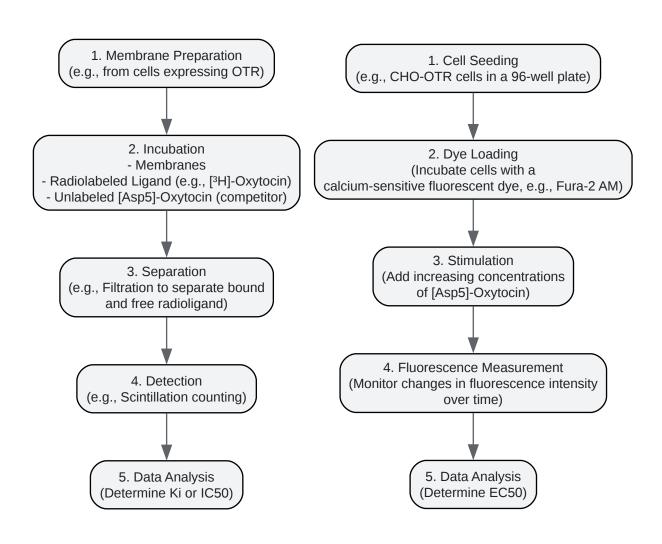
| Biological Activity | Species/Model | Potency (units/mg) | Reference |
|----------------------------|---------------|--------------------|-----------|
| Uterotonic | Rat | 20.3 | [1] |
| Vasodepressor | Avian | 41 | [1] |
| Antidiuretic | Rat | 0.14 | [1] |

Signaling Pathways

[Asp5]-Oxytocin, acting as an oxytocin receptor agonist, is presumed to activate the same signaling pathways as endogenous oxytocin. The primary pathway involves the coupling of the oxytocin receptor to Gq/11 proteins. This initiates a cascade leading to an increase in intracellular calcium concentration and subsequent physiological effects, such as smooth muscle contraction.







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References

- 1. academic.oup.com [academic.oup.com]
- 2. Oxytocin antagonists with changes in the Asn5 position shed light on hormone-oxytocin receptor interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[Asp5]-Oxytocin: A Technical Guide for Endocrine Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604213#asp5-oxytocin-as-a-research-tool-in-endocrinology]

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